molecular formula C7H6ClIS B14777390 (2-Chloro-4-iodophenyl)(methyl)sulfane

(2-Chloro-4-iodophenyl)(methyl)sulfane

Cat. No.: B14777390
M. Wt: 284.55 g/mol
InChI Key: MZJNDZVIEXQJKD-UHFFFAOYSA-N
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Description

(2-Chloro-4-iodophenyl)(methyl)sulfane: is an organic compound with the molecular formula C7H6ClIS and a molecular weight of 284.54 g/mol . This compound is characterized by the presence of both chlorine and iodine atoms attached to a benzene ring, along with a methylsulfane group. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Chloro-4-iodophenyl)(methyl)sulfane typically involves the reaction of 2-chloro-4-iodophenol with methylthiol in the presence of a base such as sodium hydroxide . The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is conducted in large reactors with precise temperature and pressure control to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: (2-Chloro-4-iodophenyl)(methyl)sulfane can undergo nucleophilic substitution reactions where the chlorine or iodine atoms are replaced by other nucleophiles.

    Oxidation Reactions: The methylsulfane group can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction Reactions: The compound can be reduced to remove the halogen atoms, resulting in the formation of simpler aromatic compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products:

    Substitution: Formation of various substituted phenyl sulfides.

    Oxidation: Formation of sulfoxides and sulfones.

    Reduction: Formation of dehalogenated aromatic compounds.

Scientific Research Applications

Chemistry:

  • Used as a building block in organic synthesis for the preparation of more complex molecules.
  • Acts as a precursor in the synthesis of various pharmaceuticals and agrochemicals.

Biology:

  • Studied for its potential biological activity and interactions with biomolecules.
  • Used in the development of bioactive compounds for medicinal chemistry research.

Medicine:

  • Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
  • Used in the synthesis of drug candidates and pharmacologically active compounds.

Industry:

  • Employed in the production of specialty chemicals and intermediates.
  • Used in the development of materials with specific chemical properties.

Mechanism of Action

The mechanism of action of (2-Chloro-4-iodophenyl)(methyl)sulfane involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The presence of halogen atoms enhances its reactivity and ability to penetrate biological membranes .

Comparison with Similar Compounds

    (2-Iodophenyl)(methyl)sulfane: Similar structure but lacks the chlorine atom.

    (4-Iodophenyl)(methyl)sulfane: Similar structure but with the iodine atom at a different position.

    (2-Chloro-4-bromophenyl)(methyl)sulfane: Similar structure but with bromine instead of iodine.

Uniqueness:

  • The presence of both chlorine and iodine atoms in (2-Chloro-4-iodophenyl)(methyl)sulfane makes it unique compared to its analogs.
  • The combination of these halogens enhances its reactivity and potential applications in various fields.

Properties

Molecular Formula

C7H6ClIS

Molecular Weight

284.55 g/mol

IUPAC Name

2-chloro-4-iodo-1-methylsulfanylbenzene

InChI

InChI=1S/C7H6ClIS/c1-10-7-3-2-5(9)4-6(7)8/h2-4H,1H3

InChI Key

MZJNDZVIEXQJKD-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=C(C=C1)I)Cl

Origin of Product

United States

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